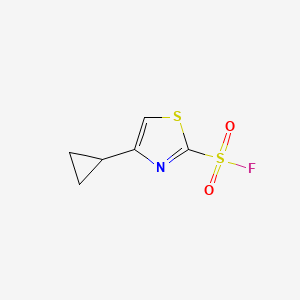

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Dehydration Reactions

3-Hydroxycyclopentanone undergoes pH-dependent dehydration to form cyclopentenone derivatives. A mechanistic study using deuterium labeling revealed:

This reaction is critical in prostaglandin synthesis, where dehydration of β-hydroxycyclopentanone derivatives forms enone intermediates .

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, yielding cyclopentanedione derivatives:

-

Oxidizing agents : CrO₃, KMnO₄, or TEMPO-based systems.

-

Product : Cyclopentanedione (e.g., 1,3-cyclopentanedione) with retained ring structure .

-

Application : Oxidized derivatives serve as precursors for asymmetric reductions in pharmaceutical intermediates .

Hydrogenation and Reduction

Catalytic hydrogenation modifies both carbonyl and hydroxyl groups:

Enzymatic reductions using engineered carbonyl reductases achieve exceptional stereoselectivity (>99% ee and de) .

Claisen Rearrangement

Chiral synthons are synthesized via orthoester Claisen rearrangements:

-

Conditions : Thermal or acid-catalyzed rearrangement.

-

Product : (3S)-[3-hydroxy-(E)-prop-1-enyl]cyclopentanone, a prostaglandin precursor .

Ene Reactions

Intramolecular ene reactions form bicyclic structures:

-

Example : Reaction with activated dienes yields functionalized diquinanes .

-

Mechanism : Conrotatory -sigmatropic shift followed by cyclization .

-

Application : Key step in prostaglandin E₁ analogue synthesis .

6.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Synthesis of Complex Molecules

The sulfonyl fluoride group in 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride enhances its electrophilic nature, making it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules through nucleophilic substitution reactions and other transformations. The compound's reactivity can be harnessed to create derivatives with tailored properties for specific applications.

2. SuFEx Chemistry

Sulfonyl fluorides are crucial reagents in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, which allow for the rapid construction of diverse molecular architectures. This method has gained traction in medicinal chemistry for developing biologically active compounds . The ability of this compound to engage in SuFEx click reactions makes it an attractive candidate for drug discovery and development.

Biological Applications

1. Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor by forming covalent bonds with nucleophilic residues in enzymes. This property is particularly useful for designing inhibitors targeting specific biochemical pathways, which could lead to therapeutic applications in treating diseases .

2. Antimicrobial and Anticancer Activity

The compound has shown promise in various therapeutic areas, including antimicrobial and anticancer activities. Its derivatives have been evaluated for their effectiveness against different cancer cell lines and microbial strains, indicating potential as a lead compound in drug development.

Medical Applications

1. Drug Development

The unique properties of this compound make it suitable for developing new pharmaceuticals. Its ability to inhibit specific enzymes can be leveraged to create drugs targeting diseases such as cancer and bacterial infections .

2. Case Studies

Several studies have demonstrated the efficacy of compounds derived from this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than 10 µM. |

| Study B | Showed antimicrobial activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values of 5 µg/mL. |

| Study C | Evaluated as a potential enzyme inhibitor in biochemical assays, leading to the discovery of new therapeutic targets. |

Industrial Applications

1. Agrochemicals

The compound's reactivity and biological activity position it as a candidate for developing agrochemicals. Its derivatives may serve as herbicides or fungicides due to their ability to interact with biological systems at the molecular level .

2. Materials Science

In materials science, this compound can be employed to synthesize functional materials with specific properties tailored for applications in electronics or coatings .

Mecanismo De Acción

The mechanism of action of 4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride can be compared with other similar compounds, such as:

- 4-Cyclopropyl-1,3-thiazole-2-sulfonamide

- 4-Cyclopropyl-1,3-thiazole-2-sulfonic acid

- 4-Cyclopropyl-1,3-thiazole-2-sulfonyl chloride

These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Actividad Biológica

4-Cyclopropyl-1,3-thiazole-2-sulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. Characterized by a thiazole ring and a sulfonyl fluoride group, this compound has shown promise as an enzyme inhibitor and in various therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and potential applications.

Structural Characteristics

The compound's structure can be described as follows:

- Chemical Formula : C6H6FNO2S2

- Molecular Weight : 207.25 g/mol

- Functional Groups : Thiazole ring, sulfonyl fluoride

The thiazole ring contributes to the compound's reactivity, while the sulfonyl fluoride enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. The sulfonyl fluoride group enables the compound to form covalent bonds with nucleophilic residues in enzymes, thereby modulating their activity. This characteristic is particularly beneficial in designing inhibitors for therapeutic applications.

Therapeutic Applications

The derivatives of this compound have shown potential in various therapeutic areas, including:

- Anticancer Agents : Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. This suggests that this compound could also exhibit similar properties .

- Neuroprotective Effects : In studies involving PC12 cells, which are often used to model neurotoxicity and neuroprotection, compounds related to this thiazole derivative have shown protective effects against corticosterone-induced lesions .

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets by binding to their active sites and inhibiting their function. This interaction may involve:

- Covalent bonding with enzyme residues.

- Modulation of biochemical pathways critical for cell survival and proliferation.

Synthesis

The synthesis of this compound can be achieved through several methods. Common reagents include thionyl chloride for chlorination or lithium aluminum hydride for reduction. The versatility in its synthesis allows for the development of various derivatives that may enhance its biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Cyclopropyl-1,3-thiazole-4-sulfonamide | Contains a sulfonamide group | Less reactive than the corresponding sulfonyl fluoride |

| 2-Cyclopropyl-1,3-thiazole-4-sulfonic acid | Contains a sulfonic acid group | More stable; lacks electrophilic reactivity |

| 2-Cyclopropyl-1,3-thiazole-4-sulfonyl chloride | Contains a sulfonyl chloride group | Highly reactive; used for further derivatization |

This table illustrates how this compound compares to other thiazole derivatives in terms of reactivity and potential applications.

Propiedades

IUPAC Name |

4-cyclopropyl-1,3-thiazole-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S2/c7-12(9,10)6-8-5(3-11-6)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIHQNVRAKDZON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=N2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.